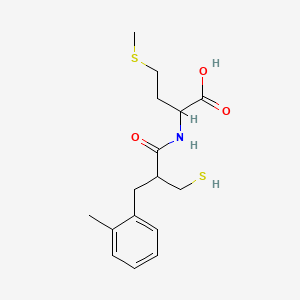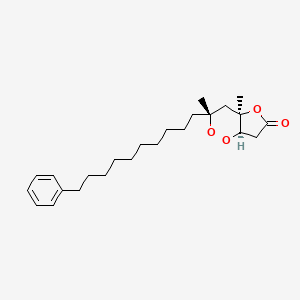
Butenolide peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butenolide peroxide is a natural product found in Plakortis with data available.
Wissenschaftliche Forschungsanwendungen
Biotechnological Applications
Butenolide peroxide and related compounds have shown promise in various biotechnological applications. Peroxidases, which are enzymes that catalyze the reduction of peroxides, have applications ranging from the paper industry, where they're used for biopulping and biobleaching, to wastewater bioremediation. They're also used in biosensors for the determination of various substances, including hydrogen peroxide and organic hydroperoxides (Regalado et al., 2004).
Detoxification and Bioremediation
The detoxification potential of peroxidase-catalyzed reactions, which could include compounds related to butenolide peroxide, was demonstrated in a study where peroxidase was used for the removal of phenolic compounds from lignocellulosic hydrolysates, improving the conditions for butanol fermentation by Clostridium beijerinckii (Cho et al., 2009).
Photocatalytic Applications
Several studies have explored the role of peroxides, including butenolide peroxide, in photocatalytic applications. These include the degradation of pollutants in water using UV/TiO2 processes and the understanding of the role of hydrogen peroxide in enhancing or inhibiting these photocatalytic processes (Chiou et al., 2008), (Kabir et al., 2006).
Agricultural Enhancements
Butenolide compounds have been identified as potential growth promoters in agriculture. One study highlighted the effects of smoke-water and butenolide on enhancing shoot and root elongation in rice seedlings, suggesting a potential role in promoting vigorous seedlings for crops (Kulkarni et al., 2006).
Toxicity Studies and Antifouling Applications
Some studies have also focused on the toxicity of butenolide compounds and their potential as antifouling agents. For instance, one study assessed the acute toxicity of butenolide in non-target organisms, providing insights into its safe use in antifouling applications (Zhang et al., 2011). Another study explored the effects of butenolide on larval behavior and histology in marine fouling organisms, shedding light on its potential use in marine biofouling prevention (Zhang et al., 2011).
Eigenschaften
Produktname |
Butenolide peroxide |
|---|---|
Molekularformel |
C24H36O4 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(3R,4aR,7aR)-3,4a-dimethyl-3-(10-phenyldecyl)-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one |
InChI |
InChI=1S/C24H36O4/c1-23(19-24(2)21(27-28-23)18-22(25)26-24)17-13-8-6-4-3-5-7-10-14-20-15-11-9-12-16-20/h9,11-12,15-16,21H,3-8,10,13-14,17-19H2,1-2H3/t21-,23-,24-/m1/s1 |
InChI-Schlüssel |
LBCVLXZWFGNXOB-GMKZXUHWSA-N |
Isomerische SMILES |
C[C@]1(C[C@@]2([C@@H](CC(=O)O2)OO1)C)CCCCCCCCCCC3=CC=CC=C3 |
Kanonische SMILES |
CC1(CC2(C(CC(=O)O2)OO1)C)CCCCCCCCCCC3=CC=CC=C3 |
Synonyme |
plakortolide E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



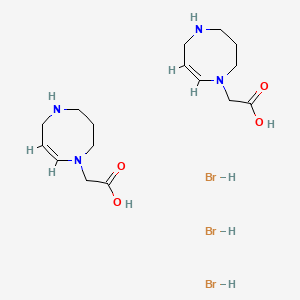
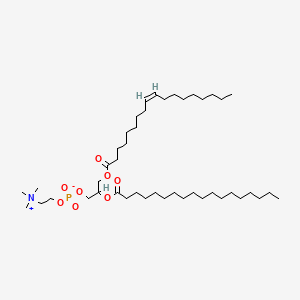
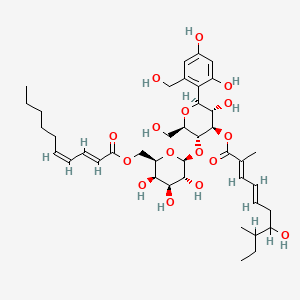
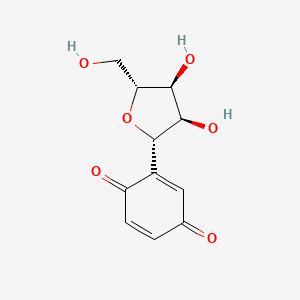
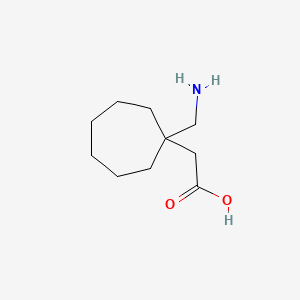
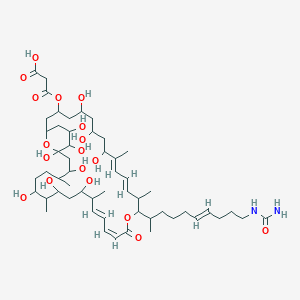
![(1R,10S,13Z,22S,23S,26R,27S,32S,35E,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B1238641.png)
![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-[(E)-2-iodovinyl]pyrimidine-2,4-dione](/img/structure/B1238642.png)
![2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid](/img/structure/B1238644.png)
![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)
![(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1238647.png)
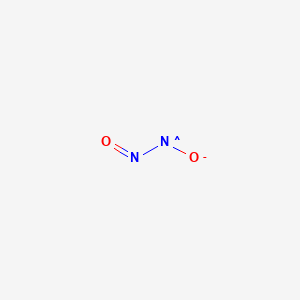
![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)
